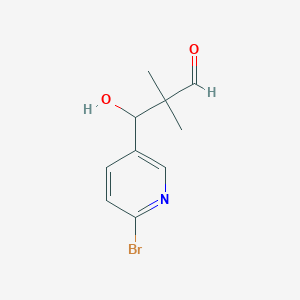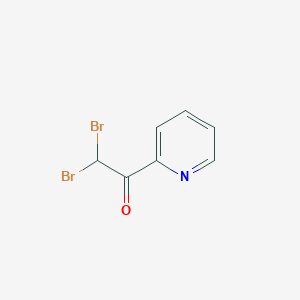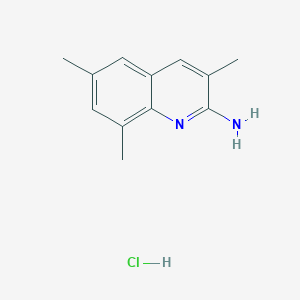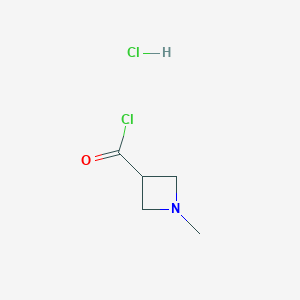
1-Methylazetidine-3-carbonyl Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylazetidine-3-carbonyl Chloride Hydrochloride is a chemical compound with the molecular formula C5H9Cl2NO and a molecular weight of 170.03 . It is a derivative of azetidine, a four-membered heterocyclic compound known for its significant ring strain and unique reactivity . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride involves several steps. One common method includes the deprotection of α-chloro-β-aminosulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the desired ester . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylazetidine-3-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common reagents used in these reactions include hydrochloric acid, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylazetidine-3-carbonyl Chloride Hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique reactivity.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
1-Methylazetidine-3-carbonyl Chloride Hydrochloride can be compared with other azetidine derivatives, such as aziridines and other four-membered heterocycles. While aziridines also exhibit ring strain, azetidines are more stable and easier to handle . This stability, combined with their unique reactivity, makes this compound a valuable compound in scientific research.
Similar compounds include:
Properties
Molecular Formula |
C5H9Cl2NO |
|---|---|
Molecular Weight |
170.03 g/mol |
IUPAC Name |
1-methylazetidine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H8ClNO.ClH/c1-7-2-4(3-7)5(6)8;/h4H,2-3H2,1H3;1H |
InChI Key |
ZYWFREOQCJLTJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


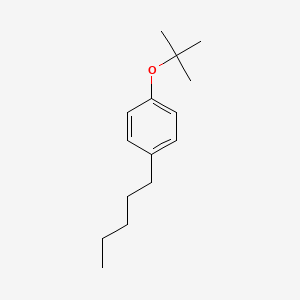
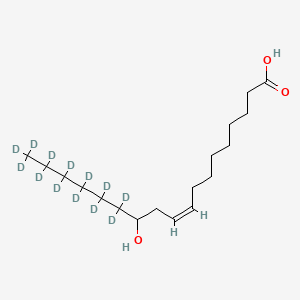
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
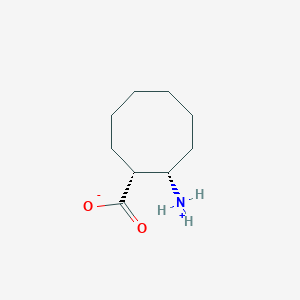
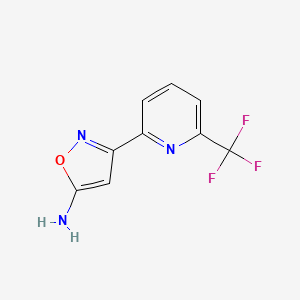
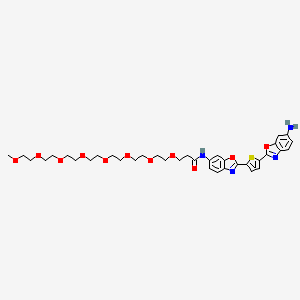
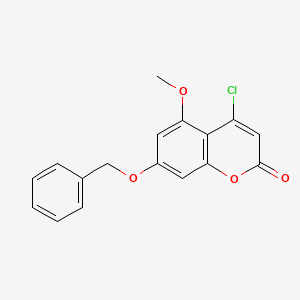
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
